1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-26-14-5-3-4-13(16(14)27-2)20-17(25)19-10-15-21-22-23-24(15)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCZFPQHWGIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole derivative is then coupled with 2,3-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Preliminary studies indicate that 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exhibits significant antimicrobial properties. Its ability to inhibit the growth of certain bacterial strains suggests potential as a new antibacterial agent, particularly against drug-resistant bacteria.
2. Anticancer Properties
Research has shown that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer treatment. The mechanism involves interaction with specific molecular targets related to cancer cell signaling pathways.
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of carbonic anhydrases (CAs), which are crucial in regulating physiological processes such as CO2 transport and pH balance. This inhibition could lead to therapeutic applications in conditions where CA activity is dysregulated.
Pharmacological Insights
1. Mechanism of Action
The tetrazole ring is known for its ability to mimic biological molecules, allowing the compound to bind to enzymes or receptors effectively. This binding can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects.
2. Binding Affinity Studies
Ongoing research focuses on understanding the binding affinity of this compound to specific enzymes and receptors. These studies aim to elucidate the pharmacodynamics and pharmacokinetics of the compound, which are essential for developing effective therapeutic agents.
Material Science Applications
1. Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing other complex organic molecules. This versatility makes it valuable in the development of new materials with tailored properties for various applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition compared to control groups, highlighting its potential as an antibiotic candidate.
Case Study 2: Cancer Cell Proliferation
Another study focused on the anticancer properties of this compound using different cancer cell lines. The findings suggested that it effectively reduced cell viability and induced apoptosis in treated cells, warranting further exploration in cancer therapy .
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of both the tetrazole ring and the 2,3-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound notable for its complex structure, which includes a tetrazole ring and multiple aromatic groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting key findings from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN6O3, with a molecular weight of approximately 366.81 g/mol. The presence of the tetrazole ring is significant as it is known to interact with various biological targets, enhancing the compound's pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds containing a tetrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells . The mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Compound 7u | A549 | 2.39 |
| Related Compound 7u | HCT-116 | 3.90 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values are yet to be established for this activity. The structural features contribute to its ability to bind to bacterial enzymes or receptors, potentially disrupting their function.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind effectively to enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.
Key Interactions
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to growth factors.
Case Studies
A study focusing on the synthesis and evaluation of similar tetrazole-containing compounds reported significant antiproliferative effects across multiple cancer cell lines. These findings underscore the importance of further exploring the structure-activity relationships (SAR) of such compounds.
Table 2: Summary of Case Studies on Tetrazole Derivatives
| Study Reference | Compound | Activity | Cell Lines | IC50 (μM) |
|---|---|---|---|---|
| 7u | Anticancer | A549 | 2.39 | |
| 7u | Anticancer | HCT-116 | 3.90 |
Q & A
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform ligand-based virtual screening using software like AutoDock Vina or Schrödinger Suite. Generate 3D conformers of the compound, dock into target proteins (e.g., CXCL12), and calculate binding energies. Validate predictions with molecular dynamics (MD) simulations (100 ns) to assess stability of ligand-protein interactions, as demonstrated in tetrazole-containing inhibitors .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Methodological Answer :
- Permeability : Use Caco-2 or PAMPA assays to evaluate cellular uptake.
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS.
- Off-target Effects : Perform kinome or proteome-wide profiling.
For example, discrepancies in anthrax inhibitory activity of pyrimidine derivatives were resolved by correlating lipophilicity (logP) with membrane permeability .
Q. How does the 2,3-dimethoxyphenyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : Conduct density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, use cyclic voltammetry to measure redox potentials, focusing on methoxy group electron-donating effects. X-ray crystallography of analogs (e.g., dimethoxyphenyl-pyrazoles) reveals steric and electronic contributions to packing and reactivity .
Q. What crystallographic techniques are used to determine the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via direct methods (SHELXS) and refine with SHELXL. Analyze hydrogen bonding (e.g., urea N-H⋯O interactions) and π-stacking of aromatic rings. Compare with reported structures of chlorophenyl-tetrazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
